5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride

Physicochemical characterization Lipophilicity Drug-likeness

5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride (CAS 2174000-19-0) is a spirocyclic diamine derivative with the molecular formula C₁₆H₂₆Cl₂N₂ and a molecular weight of 317.3 g/mol. The compound features a 2,5-diazaspiro[3.4]octane core—a conformationally constrained bicyclic scaffold containing two nitrogen atoms at positions 2 and 5—substituted with a benzyl group at the 5-position and an isopropyl group at the 1-position.

Molecular Formula C16H26Cl2N2
Molecular Weight 317.3
CAS No. 2174000-19-0
Cat. No. B2416340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride
CAS2174000-19-0
Molecular FormulaC16H26Cl2N2
Molecular Weight317.3
Structural Identifiers
SMILESCC(C)C1C2(CCCN2CC3=CC=CC=C3)CN1.Cl.Cl
InChIInChI=1S/C16H24N2.2ClH/c1-13(2)15-16(12-17-15)9-6-10-18(16)11-14-7-4-3-5-8-14;;/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3;2*1H
InChIKeyJDLZAKAHRPMERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane Dihydrochloride (CAS 2174000-19-0): Spirocyclic Diamine Building Block for CNS-Targeted Drug Discovery


5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride (CAS 2174000-19-0) is a spirocyclic diamine derivative with the molecular formula C₁₆H₂₆Cl₂N₂ and a molecular weight of 317.3 g/mol . The compound features a 2,5-diazaspiro[3.4]octane core—a conformationally constrained bicyclic scaffold containing two nitrogen atoms at positions 2 and 5—substituted with a benzyl group at the 5-position and an isopropyl group at the 1-position . The dihydrochloride salt form is engineered to enhance aqueous solubility for in vitro and in vivo experimental use . The diazaspiro[3.4]octane scaffold has been recognized for its utility in CNS-targeting agents due to improved blood-brain barrier penetration conferred by its sp³-rich, three-dimensional architecture . This compound belongs to a broader class of diazaspiro frameworks that have demonstrated activity as NMDA receptor modulators (e.g., NYX-2925, Zelquistinel), sigma receptor ligands, and dopamine D3 receptor antagonists .

Why 5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane Dihydrochloride (CAS 2174000-19-0) Cannot Be Replaced by Generic Analogs


The 2,5-diazaspiro[3.4]octane scaffold exists in multiple regioisomeric and substitutional variants that are not functionally interchangeable. The closest analog—5-benzyl-2,5-diazaspiro[3.4]octane (CAS 1159882-67-3, free base) or its dihydrochloride salt (CAS 1159822-76-0)—lacks the 1-isopropyl substituent, resulting in a molecular weight difference of approximately 42 Da (275 vs. 317 g/mol for the dihydrochloride salts) and significantly altered lipophilicity (estimated ΔLogP ≈ +0.6 to +0.9 for the isopropyl-bearing compound) . This additional steric bulk and hydrophobicity at the 1-position directly influence target binding conformations, membrane permeability, and metabolic stability. Furthermore, substitution at the 1-position versus the 2-position of the spirocyclic core (e.g., 2-benzyl-2,5-diazaspiro[3.4]octane vs. 5-benzyl-2,5-diazaspiro[3.4]octane) yields distinct spatial orientations of the benzyl pharmacophore, which is critical for receptor-ligand recognition in sigma receptor and dopamine D3 receptor binding pockets . The dihydrochloride salt form of CAS 2174000-19-0 provides a defined counterion stoichiometry that ensures reproducible solubility and handling characteristics, which may not be matched by free base or alternative salt forms from different suppliers .

Quantitative Differentiation Evidence for 5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane Dihydrochloride (CAS 2174000-19-0)


Molecular Weight and Calculated Lipophilicity Differentiation vs. Non-Isopropyl Analog (CAS 1159822-76-0)

The target compound (CAS 2174000-19-0, MW 317.3 g/mol as dihydrochloride, MW 244.37 g/mol as free base) incorporates an isopropyl substituent at the 1-position of the 2,5-diazaspiro[3.4]octane core. Compared to the direct des-isopropyl analog 5-benzyl-2,5-diazaspiro[3.4]octane dihydrochloride (CAS 1159822-76-0, MW 275.21 g/mol), the target compound exhibits a molecular weight increase of 42.09 g/mol (dihydrochloride) and 42.07 g/mol (free base vs. free base, CAS 1159882-67-3, MW 202.30 g/mol) . Based on the Hansch-Leo fragmental constant method, the addition of an isopropyl group contributes approximately +1.3 to the calculated LogP, translating to an estimated 20-fold increase in octanol-water partition coefficient relative to the non-isopropyl analog [1]. This lipophilicity enhancement is quantitatively meaningful for membrane permeability and CNS penetration optimization in drug discovery programs .

Physicochemical characterization Lipophilicity Drug-likeness

Salt Form Solubility Advantage: Dihydrochloride vs. Free Base Bioavailability Potential

The target compound is supplied as a crystalline dihydrochloride salt (2 HCl equivalents per molecule), which confers a theoretical aqueous solubility enhancement compared to the free base form (CAS 2167230-25-1) . For amine-containing spirocyclic compounds with cLogP > 2.5, dihydrochloride salt formation typically increases aqueous solubility by 10- to 1000-fold relative to the free base, depending on the counterion microenvironment and crystal lattice energy [1]. The free base form (C₁₆H₂₄N₂, MW 244.37) has no ionizable counterion to facilitate hydration, whereas the dihydrochloride provides two readily solvated chloride ions. This difference is critical for achieving reproducible dosing in in vivo pharmacological studies and for maintaining compound integrity in aqueous assay buffers .

Aqueous solubility Salt selection Preclinical formulation

2,5-Diazaspiro[3.4]octane Scaffold in NMDA Receptor Modulation: Context from NYX-2925 and Zelquistinel

The 2,5-diazaspiro[3.4]octane core is a privileged scaffold in NMDA receptor (NMDAR) pharmacology. Two clinical-stage compounds—NYX-2925 (CAS 2012536-16-0) and Zelquistinel (GATE-251/AGN-241751, CAS 2151842-64-5)—incorporate the 2,5-diazaspiro[3.4]octane framework and have demonstrated oral activity as NMDAR modulators [1]. NYX-2925, a spiro-β-lactam incorporating the 2,5-diazaspiro[3.4]octane core, is an orally active NMDAR modulator that restores activated Src phosphorylation on GluN2A and GluN2B subunits in the medial prefrontal cortex, with no effect on CaMKII and no addictive or sedative/ataxic side effects [2]. Zelquistinel acts through a unique NMDAR binding site independent of the glycine site to enhance synaptic plasticity [1]. While specific NMDAR binding data for the target compound CAS 2174000-19-0 has not been publicly reported, its 2,5-diazaspiro[3.4]octane scaffold with benzyl and isopropyl substituents positions it as a structurally distinct analog for exploring NMDAR modulator structure-activity relationships where the isopropyl group may confer differentiated subunit selectivity compared to the acyl-substituted clinical candidates .

NMDA receptor Synaptic plasticity CNS drug discovery

Sigma Receptor Ligand Potential: Structural Basis from Diazaspiro[3.4]octane Class

The diazaspiro[3.4]octane scaffold has been extensively validated as a sigma receptor ligand framework. The 2,6-diazaspiro[3.4]octane series has demonstrated exceptional sigma-1 receptor (σ1R) binding affinity with Ki values as low as 5.9 ± 0.5 nM and selectivity ratios of up to 95-fold over sigma-2 receptors . Specifically, 2,6-diazaspiro[3.4]octan-7-one derivatives were identified as potent σ1R antagonists (Compound 32) that significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance in animal models . While these data are from the 2,6-regioisomeric series rather than the 2,5-series of the target compound, the spirocyclic core architecture and benzyl substitution pattern are shared features that predict sigma receptor engagement . The target compound's 1-isopropyl substituent provides additional steric modulation at a position known to influence sigma-1 vs. sigma-2 selectivity ratios in related diazaspiro series [1].

Sigma receptor Pain Neuroprotection

Dopamine D3 Receptor Antagonist Class: Differential Substitution Effects at the Spirocyclic Core

Arylated diazaspiro alkane cores have been established as highly selective dopamine D3 receptor (D3R) antagonists. In a published series of potent and selective D3R antagonists with diazaspiro alkane cores, compounds exhibited D3R Ki values ranging from 12 to 25.6 nM with selectivity over D2R ranging from 264- to 905-fold [1]. The structure-activity relationship (SAR) demonstrated that the spirocyclic core geometry and the nature of the N-aryl substituent critically determine D3R affinity and selectivity . The target compound's 5-benzyl-1-isopropyl substitution pattern on the 2,5-diazaspiro[3.4]octane core represents a distinct chemotype within this class—the benzyl group provides an aromatic pharmacophore for D3R pocket engagement, while the isopropyl group at position 1 modulates the spatial presentation of the secondary amine for hydrogen bonding interactions . Compared to the published N-arylated diazaspiro D3R antagonists, the target compound's non-arylated secondary amine at position 2 offers a different hydrogen bond donor/acceptor profile that may alter receptor subtype selectivity [2].

Dopamine D3 receptor Addiction Neuropsychiatric disorders

Commercially Available Purity Specifications Compared to Nearest Non-Isopropyl Analog

The target compound (CAS 2174000-19-0) and its closest commercially available non-isopropyl analog (5-benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, CAS 1159822-76-0) are both offered by multiple vendors with comparable purity specifications . The non-isopropyl analog is available at ≥95% purity (AKSci, MW 275.21) and ≥98% purity (MolCore) . The target compound's reported purity specification is ≥97% from vendors including Aladdin . The dihydrochloride salt form of both compounds ensures consistent stoichiometry and handling characteristics . While purity specifications are comparable, the target compound's additional isopropyl group necessitates distinct analytical method development (HPLC retention time, MS fragmentation pattern, NMR chemical shifts) for identity confirmation and purity assessment, which must be accounted for in quality control workflows .

Chemical purity Quality control Procurement specification

High-Value Application Scenarios for 5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane Dihydrochloride (CAS 2174000-19-0)


CNS Drug Discovery: NMDA Receptor Modulator Lead Optimization

The 2,5-diazaspiro[3.4]octane scaffold of CAS 2174000-19-0 is shared with clinical-stage NMDAR modulators NYX-2925 and Zelquistinel, which have demonstrated oral activity and modulation of synaptic plasticity without addictive or ataxic side effects [1]. The target compound's 1-isopropyl substituent introduces steric and lipophilic differentiation not present in the acyl-substituted clinical candidates, offering medicinal chemists a distinct vector for exploring NMDAR subunit selectivity and blood-brain barrier penetration optimization. The dihydrochloride salt ensures solubility suitable for both in vitro electrophysiology assays and in vivo behavioral pharmacology studies .

Sigma-1 Receptor Antagonist Development for Pain Management

2,6-Diazaspiro[3.4]octan-7-one derivatives have been validated as potent sigma-1 receptor antagonists (σ1R Ki ≈ 5.9 nM) that enhance morphine analgesia and rescue opioid tolerance in preclinical models . The target compound's 2,5-diazaspiro[3.4]octane regioisomeric core with 5-benzyl and 1-isopropyl substitution provides an unexplored chemotype for sigma receptor pharmacology. The benzyl group is a known pharmacophore for sigma receptor engagement, and the isopropyl substituent may modulate sigma-1 vs. sigma-2 selectivity profiles [2].

Dopamine D3 Receptor Antagonist Discovery for Addiction and Neuropsychiatric Indications

Arylated diazaspiro alkane cores have achieved D3R Ki values of 12-25.6 nM with extraordinary D3R/D2R selectivity (up to 905-fold) . The target compound, with its 5-benzyl (non-arylated) and 1-isopropyl substitution on the 2,5-diazaspiro[3.4]octane core, presents a structurally differentiated starting point for D3R antagonist SAR exploration. The secondary amine at position 2 is available for further derivatization (e.g., arylation, acylation, sulfonylation) to optimize D3R affinity and selectivity, making this compound a versatile intermediate for dopamine receptor-targeted medicinal chemistry .

Spirocyclic Building Block for Kinase Inhibitor and GPCR-Targeted Library Synthesis

The 2,5-diazaspiro[3.4]octane scaffold has demonstrated utility as an ATP-mimetic kinase inhibitor scaffold with confirmed binding modes by protein crystallography [3]. The target compound's benzyl and isopropyl substituents provide differentiated vectors for fragment growth and library diversification. As a conformationally constrained diamine building block with two differentiated nitrogen atoms (N2 secondary amine, N5 tertiary amine bearing benzyl), this compound enables regioselective functionalization strategies that are highly valued in parallel synthesis and DNA-encoded library (DEL) construction for kinase and GPCR targets [3].

Quote Request

Request a Quote for 5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.